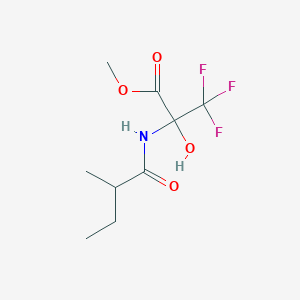
methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is a complex organic compound with the molecular formula C9H14F3NO5 It is characterized by the presence of trifluoromethyl and hydroxy groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate typically involves multiple steps. One common approach is the reaction of 3,3,3-trifluoro-2-hydroxypropionic acid with methylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3,3,3-trifluoropyruvate
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is unique due to the presence of both trifluoromethyl and hydroxy groups, which confer distinct chemical properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
327098-84-0 |
|---|---|
Formule moléculaire |
C9H14F3NO4 |
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C9H14F3NO4/c1-4-5(2)6(14)13-8(16,7(15)17-3)9(10,11)12/h5,16H,4H2,1-3H3,(H,13,14) |
Clé InChI |
KWXHNPFNVYAWSD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



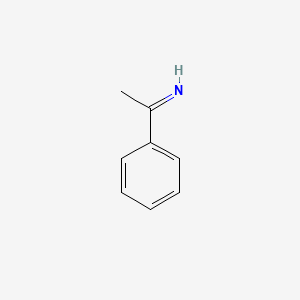
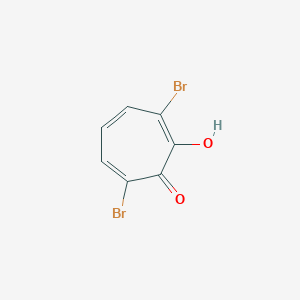
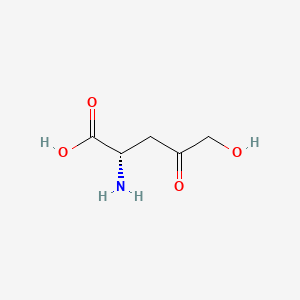
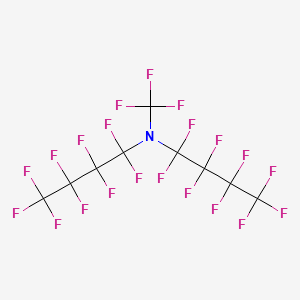
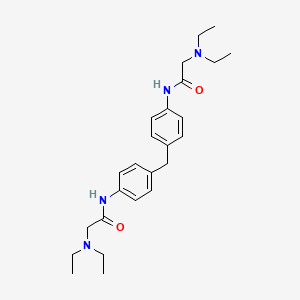
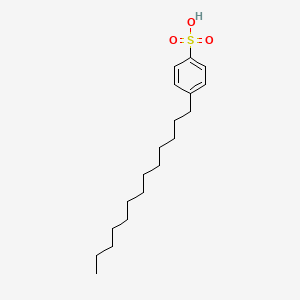
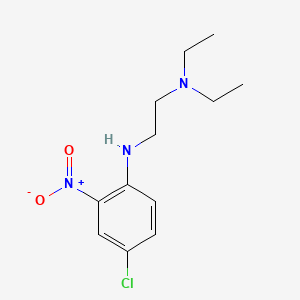
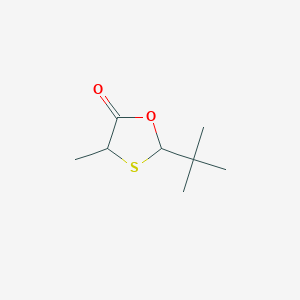
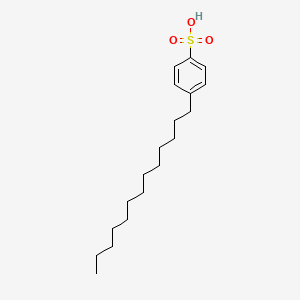
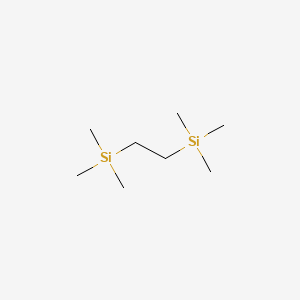
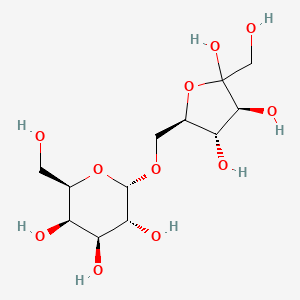
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
